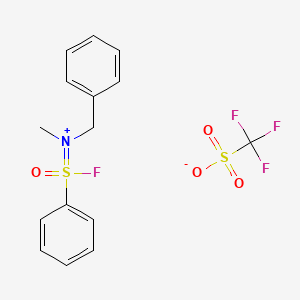
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate is a synthetic organic compound that belongs to the class of sulfinyl compounds These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate typically involves multiple steps, including the formation of the sulfinyl group and the subsequent attachment of the phenoxyphenyl and ammonium triflate groups. Common reagents used in the synthesis may include sulfinyl chlorides, phenols, and ammonium salts. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and substituted phenoxyphenyl compounds. These products can have diverse applications in various fields.
Scientific Research Applications
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating various chemical reactions. The phenoxyphenyl group can interact with biological molecules, potentially leading to biological effects. The ammonium triflate group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium chloride
- N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium bromide
- N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium iodide
Uniqueness
N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate is unique due to the presence of the triflate group, which can enhance its solubility and stability compared to other similar compounds
Properties
Molecular Formula |
C15H15F4NO4S2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
benzyl-(fluoro-oxo-phenyl-λ6-sulfanylidene)-methylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H15FNOS.CHF3O3S/c1-16(12-13-8-4-2-5-9-13)18(15,17)14-10-6-3-7-11-14;2-1(3,4)8(5,6)7/h2-11H,12H2,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
HIUHHRCIGBEBPN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=S(=O)(C1=CC=CC=C1)F)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















